Azomethine-H monosodium

Description

Properties

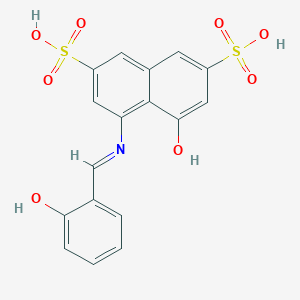

IUPAC Name |

4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]naphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO8S2/c19-15-4-2-1-3-10(15)9-18-14-7-12(27(21,22)23)5-11-6-13(28(24,25)26)8-16(20)17(11)14/h1-9,19-20H,(H,21,22,23)(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCCKQSNXPFEGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5941-07-1 (mono-hydrochloride salt) | |

| Record name | Azomethine H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032266607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00954074 | |

| Record name | 4-Hydroxy-5-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}naphthalene-2,7-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow or orange powder or crystals; [Thermo Scientific MSDS] | |

| Record name | Azomethine H | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12012 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

32266-60-7, 5941-07-1 | |

| Record name | Azomethine H | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32266-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azomethine H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032266607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-5-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}naphthalene-2,7-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogen 4-hydroxy-5-(salicylideneamino)naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-hydroxy-5-[[(2-hydroxyphenyl)methylene]amino]naphthalene-2,7-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Azomethine-H Monosodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of azomethine-H monosodium salt, a compound of significant interest in analytical chemistry and potentially in drug development. This document details the synthetic protocol, purification methods, and various analytical techniques for its characterization.

Introduction

This compound salt, systematically named 4-hydroxy-5-(2-hydroxybenzylideneamino)-naphthalene-2,7-disulfonic acid monosodium salt, is a Schiff base. It is widely recognized as a chromogenic reagent for the determination of boron in various samples, including soil, plants, and water.[1][2] The formation of a stable, colored complex with boron allows for its quantification using spectrophotometry.[2] Beyond its analytical applications, the azomethine linkage (C=N) is a key structural motif in many biologically active compounds, suggesting potential for this molecule in medicinal chemistry and drug development.

Synthesis of this compound Salt

The synthesis of this compound salt is achieved through a condensation reaction between 1-amino-8-naphthol-3,6-disulfonic acid monosodium salt (H-acid sodium salt) and 2-hydroxybenzaldehyde (salicylaldehyde). The reaction involves the nucleophilic attack of the primary amine group of the H-acid derivative on the carbonyl carbon of salicylaldehyde, followed by the elimination of a water molecule to form the characteristic azomethine (imine) bond.

Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of this compound salt is provided below.

Materials:

-

1-amino-8-naphthol-3,6-disulfonic acid monosodium salt (H-acid sodium salt)

-

2-hydroxybenzaldehyde (salicylaldehyde)

-

Sodium hydroxide (B78521) (for pH adjustment)

-

Hydrochloric acid (for pH adjustment)

-

Distilled water

Procedure:

-

Dissolution of Reactants: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of 1-amino-8-naphthol-3,6-disulfonic acid monosodium salt in a minimal amount of distilled water. To this, add a stoichiometric amount of 2-hydroxybenzaldehyde dissolved in ethanol.

-

pH Adjustment: Adjust the pH of the reaction mixture to a range of 5.1-6.5 using a dilute solution of sodium hydroxide or hydrochloric acid. This pH range is optimal for the condensation reaction.

-

Reaction Condition: Heat the reaction mixture to a temperature of 60-80°C with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reaction Completion and Cooldown: Once the reaction is complete (as indicated by TLC), allow the mixture to cool down to room temperature.

-

Precipitation: The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.

-

Isolation: The precipitated solid is collected by vacuum filtration.

-

Washing: The collected solid is washed with cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: The final product, this compound salt, is dried in a vacuum oven.

Purification

The crude this compound salt can be purified by recrystallization.

Protocol: Recrystallization

-

Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water. The crude product should be sparingly soluble in the cold solvent mixture but highly soluble in the hot solvent mixture.

-

Dissolution: The crude solid is dissolved in a minimum amount of the hot ethanol-water mixture.

-

Hot Filtration: If any insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.

-

Crystallization: The hot, clear filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to facilitate the crystallization of the pure product.

-

Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of the cold solvent mixture, and dried in a vacuum oven.

Characterization of this compound Salt

The synthesized this compound salt is characterized using various spectroscopic and analytical techniques to confirm its structure and purity.

Physical Properties

The physical properties of the synthesized compound should be determined and compared with literature values.

| Property | Description |

| Appearance | Yellow to orange powder |

| Melting Point | >300 °C[3] |

| Solubility | Soluble in water and ethanol |

| Purity (by HPLC) | Typically >95%[3] |

Spectroscopic Characterization

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound salt is expected to show characteristic absorption bands.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching (phenolic) |

| ~1620 | C=N stretching (azomethine) |

| ~1500-1600 | C=C stretching (aromatic) |

| ~1200 and ~1040 | S=O stretching (sulfonate) |

The presence of the C=N stretching vibration and the absence of the characteristic C=O and N-H stretching bands of the starting materials confirm the formation of the Schiff base.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the molecule. The chemical shifts will be influenced by the solvent used (e.g., D₂O or DMSO-d₆).

¹H NMR:

-

Aromatic Protons: Multiple signals in the aromatic region (δ 7.0-9.0 ppm).

-

Azomethine Proton (-CH=N-): A characteristic singlet in the downfield region (δ 8.0-9.0 ppm).

-

Hydroxyl Protons (-OH): Broad singlets, which may be exchangeable with D₂O.

¹³C NMR:

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).

-

Azomethine Carbon (-CH=N-): A signal in the downfield region (δ ~160 ppm).

UV-Vis spectroscopy is used to determine the electronic absorption properties of the compound. In a suitable solvent, this compound salt is expected to exhibit absorption maxima corresponding to π-π* and n-π* transitions within the aromatic and azomethine chromophores. The absorption maximum for the compound itself is around 236 nm at a pH of 5.0.[4] When complexed with boron, the resulting solution shows a characteristic absorption maximum at approximately 415-430 nm, which forms the basis of its use in boron determination.[5]

Workflow and Logical Relationships

The following diagrams illustrate the synthesis and characterization workflow and the logical relationship between the key steps.

Caption: Experimental workflow for the synthesis and characterization of this compound salt.

Caption: Logical relationship between synthesis, purification, and characterization steps.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound salt. The provided protocols for synthesis and purification, along with the expected outcomes from various analytical techniques, offer a comprehensive resource for researchers. The successful synthesis and thorough characterization of this compound are crucial for its reliable application in boron analysis and for exploring its potential in other scientific fields, including drug discovery.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound salt hydrate - CAS-Number 206752-32-1 - Order from Chemodex [chemodex.com]

- 3. 206752-32-1|this compound salt, 95%| Ottokemi™ [ottokemi.com]

- 4. 206752-32-1 CAS | this compound SALT HYDRATE | Laboratory Chemicals | Article No. 01602 [lobachemie.com]

- 5. aesl.ces.uga.edu [aesl.ces.uga.edu]

Spectroscopic Properties of Azomethine-H Monosodium Salt: A Technical Guide

Introduction

Azomethine-H monosodium salt, systematically named Sodium 4-hydroxy-5-(2-hydroxybenzylideneamino)-naphthalene-2,7-disulfonate, is a highly functionalized aromatic compound.[1] Its structure incorporates a reactive azomethine (-CH=N-) group, hydroxyl moieties, and sulfonic acid groups, making it water-soluble.[2] Primarily, it is recognized as a crucial chromogenic and fluorogenic reagent in analytical chemistry.[2][3] Its most prominent application is in the sensitive colorimetric and fluorimetric determination of boron in a wide array of samples, including soil, water, plant tissues, and various industrial materials.[4][5][6][7][8] This guide provides an in-depth overview of its spectroscopic properties and the experimental protocols for its analysis.

Spectroscopic Data Summary

The following table summarizes the key quantitative spectroscopic data for this compound salt and its boron complex.

| Spectroscopic Technique | Parameter | Value | Conditions & Remarks |

| UV-Visible Spectroscopy | λmax (Reagent) | ~236 nm | In pH 5.0 buffer solution. |

| λmax (Boron Complex) | 405 - 430 nm | Forms a yellow-orange complex with boron in an aqueous solution.[4][5][9] The exact maximum depends on pH and buffer composition. | |

| Fluorescence Spectroscopy | Excitation (λex) | 416 nm | Data corresponds to the Azomethine-H-Boron complex.[10] |

| Emission (λem) | 486 nm | Data corresponds to the Azomethine-H-Boron complex.[10] | |

| Infrared (IR) Spectroscopy | C=N Stretch | ~1612 - 1645 cm⁻¹ | Characteristic absorption for the azomethine (imine) group. |

| NMR Spectroscopy | ¹H-NMR (Imine H) | ~7.9 - 8.8 ppm | Expected chemical shift range for the azomethine proton (-CH=N-). Specific experimental data is not readily available.[11] |

Detailed Spectroscopic Analysis

UV-Visible Spectroscopy

This compound salt exhibits characteristic absorption in the ultraviolet region, primarily due to π → π* electronic transitions within its aromatic naphthalene (B1677914) and salicylidene rings. In a pH 5.0 buffer, a distinct absorption maximum is observed around 236 nm.

The most significant feature of its UV-Vis profile is its application in colorimetric analysis. In the presence of borate (B1201080) ions, Azomethine-H undergoes a complexation reaction to form a stable, yellow-colored chelate.[5][9] This reaction causes a significant bathochromic (red) shift in the absorption maximum to the visible region, typically between 405 nm and 430 nm.[4][5][9][12] The intensity of the absorbance at this wavelength is directly proportional to the concentration of boron, forming the basis of its quantitative determination.

Fluorescence Spectroscopy

While the reagent itself is not noted for strong fluorescence, its complex with boron is fluorescent.[2][10] This property allows for the highly sensitive fluorimetric determination of boron. The Azomethine-H-boron complex can be excited with light at approximately 416 nm, and it subsequently emits light at a maximum wavelength of 486 nm.[10] The fluorescence intensity provides a sensitive measure of boron concentration, often allowing for lower detection limits than colorimetric methods.[10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound salt is used to confirm the presence of its key functional groups. While a complete public spectrum is not available, the following characteristic absorption bands are expected:

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl groups.

-

Aromatic C-H Stretching: Sharp peaks typically appearing just above 3000 cm⁻¹.

-

C=N Stretching: A characteristic medium to strong absorption band in the 1612-1645 cm⁻¹ region, confirming the presence of the azomethine (imine) linkage.

-

Aromatic C=C Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ range.

-

S=O Stretching: Strong, characteristic absorptions for the sulfonate groups (SO₃⁻), typically found in the 1030-1080 cm⁻¹ (symmetric) and 1150-1230 cm⁻¹ (asymmetric) regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a key technique for confirming the chemical structure of this compound salt. Although specific spectral data is not widely published, the expected ¹H-NMR spectrum would show:

-

Aromatic Protons: A complex series of signals in the aromatic region, typically between 6.5 and 8.5 ppm.

-

Azomethine Proton (-CH=N-): A distinct singlet in the downfield region, expected around 7.9-8.8 ppm, which is characteristic of imine protons.[11]

-

Hydroxyl Protons (-OH): Broad singlets that are often exchangeable with D₂O. Their chemical shift can vary depending on the solvent and concentration.

The ¹³C-NMR spectrum would similarly show a series of signals corresponding to the aromatic carbons and a characteristic signal for the imine carbon (-CH=N-) in the 150-165 ppm range.

Experimental Methodologies & Visualizations

General Spectroscopic Characterization Workflow

The identity and purity of this compound salt are confirmed through a combination of spectroscopic techniques. The logical workflow for this characterization is illustrated below.

Caption: Workflow for the spectroscopic characterization of Azomethine-H.

Protocol for Colorimetric Determination of Boron

This protocol is a synthesized method based on established procedures for determining boron concentration in aqueous samples.[4][9]

1. Preparation of Reagents:

-

Buffer-Masking Solution:

-

Dissolve 250 g of ammonium (B1175870) acetate (B1210297) in 400 mL of deionized water.

-

Add 25 g of EDTA tetrasodium (B8768297) salt to act as a masking agent, preventing interference from metal ions like copper, iron, and aluminum.[5]

-

Add 125 mL of glacial acetic acid slowly while stirring.

-

Dilute the final solution to 1 liter with deionized water. The final pH should be approximately 5.2.

-

-

Azomethine-H Reagent (0.90% w/v):

-

Weigh 0.90 g of this compound salt into a 100 mL volumetric flask containing approximately 50 mL of deionized water.[4]

-

Add 2.0 g of L-ascorbic acid (to prevent oxidation and maintain stability) and mix.[4]

-

Gently heat the solution in a warm water bath to fully dissolve the components.

-

Allow the solution to cool to room temperature.

-

Dilute to the 100 mL mark with deionized water and mix thoroughly. Store this reagent in a refrigerator for up to 48 hours.[4]

-

2. Measurement Procedure:

The experimental workflow for the colorimetric assay is detailed in the diagram below.

Caption: Experimental workflow for the determination of boron using Azomethine-H.

3. Calibration and Calculation:

A series of standard boron solutions of known concentrations (e.g., 0.1 to 5.0 ppm) should be prepared and subjected to the same procedure to generate a calibration curve of absorbance versus boron concentration.[12] The concentration of boron in the unknown sample can then be determined by interpolating its absorbance value on this curve. The limit of detection for this method is typically around 0.05 ppm.[12]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. CAS 206752-32-1: this compound salt hydrate [cymitquimica.com]

- 3. Azomethine-H-monosodium salt hydrate [himedialabs.com]

- 4. aesl.ces.uga.edu [aesl.ces.uga.edu]

- 5. This compound salt hydrate - CAS-Number 206752-32-1 - Order from Chemodex [chemodex.com]

- 6. 206752-32-1|this compound salt, 95%| Ottokemi™ [ottokemi.com]

- 7. Azomethine-H 95 206752-32-1 [sigmaaldrich.com]

- 8. cdn.hach.com [cdn.hach.com]

- 9. Fluorimetric detection of boron by azomethine-H in micellar solution and sol-gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. lajans.com.ng [lajans.com.ng]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molar Ratio of Azomethine-H to Boron in Complex Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stoichiometric relationship between Azomethine-H and boron in their well-known complex formation reaction. This reaction is the foundation of a widely used spectrophotometric method for the determination of boron in various matrices, including water, soil, and plant tissues. Understanding the molar ratio and the underlying experimental parameters is critical for accurate quantification and methodological optimization.

Core Concept: Molar Ratio and Complex Structure

The reaction between boric acid and Azomethine-H results in the formation of a colored complex, which is central to the analytical determination of boron. Evidence from Nuclear Magnetic Resonance (NMR) studies suggests that the complex formed is a 1:1 bischelate complex.[1] In this complex, the boron atom is tetrahedrally coordinated.

| Parameter | Value | Reference |

| Molar Ratio (Azomethine-H:Boron) | 1:1 | [1] |

| Complex Type | Bischelate | [1] |

| Boron Coordination | Tetrahedral | [1] |

Reaction Mechanism and Logical Workflow

The formation of the Azomethine-H-boron complex is a pH-dependent condensation reaction. The process can be visualized as a logical workflow from the initial reactants to the final colored product that is measured spectrophotometrically.

Caption: Logical workflow for the determination of boron using the Azomethine-H method.

Experimental Protocols

The following sections provide a detailed methodology for the spectrophotometric determination of boron using Azomethine-H, based on established protocols.

1. Reagent Preparation

-

Azomethine-H Solution:

-

Buffer-Masking Agent Solution:

-

Dissolve 250 g of ammonium (B1175870) acetate (B1210297) in 400 mL of deionized water.[2]

-

Add 25 g of EDTA tetrasodium (B8768297) salt and 10 g of nitrilotriacetic acid disodium (B8443419) salt.[2]

-

Slowly add 125 mL of glacial acetic acid and mix well.[2]

-

-

Standard Boron Stock Solution (500 mg/L):

2. Sample Preparation and Analysis

-

Sample Digestion (for solid samples like soil or ceramics):

-

Color Development:

-

Pipette a known volume of the sample extract (e.g., 3 mL) into a test tube.[2]

-

Add 1 mL of the Buffer-Masking agent and mix well.[2] The optimal pH for the reaction is between 4.5 and 5.8.

-

Add 1 mL of the Azomethine-H solution and mix thoroughly.[2]

-

Allow the solution to stand for a specified time (e.g., 1 hour) for full color development.[2]

-

-

Spectrophotometric Measurement:

Quantitative Data Summary

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 410 - 430 nm | [1][2] |

| Optimal pH Range | 4.5 - 5.8 | |

| Molar Absorptivity | 8,300 L mol⁻¹ cm⁻¹ at 412 nm | |

| Linearity Range | Up to 3 ppm Boron | |

| Limit of Detection (LOD) | 0.0514 ppm | |

| Time for Full Color Development | 40 - 60 minutes | [2] |

Conclusion

The formation of a 1:1 bischelate complex between Azomethine-H and boron is a robust and reliable basis for the spectrophotometric quantification of boron. The provided experimental protocols and quantitative data offer a solid foundation for researchers and professionals in various scientific fields to implement this method with high accuracy and sensitivity. Adherence to the optimized reaction conditions, particularly pH and reaction time, is paramount for achieving reproducible results.

References

An In-depth Technical Guide to the Solubility of Azomethine-H Monosodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Azomethine-H monosodium salt, a reagent widely utilized in analytical chemistry. The information herein is intended to support researchers, scientists, and professionals in drug development and other scientific fields in the effective use of this compound.

Core Properties of this compound Salt

This compound salt hydrate (B1144303) is a chemical reagent primarily used for the colorimetric determination of boron in various samples, including soil, plants, composts, manure, water, and nutrient solutions.[1][2][3][4][5] It functions as a color development agent, forming a stable colored complex with boron that can be quantified using spectrophotometry.[1][6] The compound typically appears as a yellow to orange powder.[1][4]

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound salt in different solvents. This data is crucial for preparing stock solutions and ensuring the compound is fully dissolved for accurate experimental results.

| Solvent | Concentration | Observations | Source |

| 1 M Sodium Hydroxide (NaOH) | 49.00-51.00 mg/mL | Yellow to orange solution | |

| Sodium Hydroxide (NaOH) | 5% (w/v) | Clear to hazy, yellow to brown solution | [1][3] |

| Dimethyl Sulfoxide (DMSO) | 55 mg/mL | Sonication is recommended | [2] |

Qualitative Solubility Data

In addition to the quantitative data, several sources provide qualitative descriptions of the solubility of this compound salt.

-

Methanol (B129727) : Slightly Soluble[8]

-

Dimethyl Sulfoxide (DMSO) : Slightly Soluble[8]

It is important to note that while some sources state the compound is "soluble" in water, ethanol, and acetone, others describe solubility in DMSO and methanol as "slight." For applications requiring complete dissolution, it is recommended to refer to the quantitative data and consider the use of sonication to aid the process.[2]

Experimental Protocols

General Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a test chemical like this compound salt, adapted from established methodologies.[9] This procedure involves a step-wise approach using increasingly rigorous mechanical techniques to dissolve the compound.

Materials:

-

Test chemical (this compound salt)

-

Solvents of interest (e.g., cell culture media, DMSO, ethanol)

-

Glass tubes

-

Vortex mixer

-

Water bath sonicator

-

Water bath or incubator (37°C)

-

Analytical balance

Procedure:

-

Initial High Concentration Test:

-

Weigh approximately 10 mg of the test chemical into a glass tube.

-

Add 0.5 mL of the desired solvent to achieve a concentration of 20 mg/mL.

-

Gently mix the solution at room temperature.

-

Vortex the tube for 1-2 minutes.

-

If the chemical has not dissolved, sonicate in a water bath for up to 5 minutes.

-

If the chemical is still not dissolved, warm the solution to 37°C for 5-60 minutes.

-

Visually inspect the solution for any signs of cloudiness or precipitation. A clear solution indicates complete solubility at this concentration.

-

-

Serial Dilution for Insoluble Compounds:

-

If the test chemical does not dissolve at 20 mg/mL, increase the volume of the solvent to decrease the concentration by a factor of 10 (e.g., add 4.5 mL of solvent to the initial 0.5 mL to achieve a total volume of 5 mL and a concentration of 2 mg/mL).

-

Repeat the mixing, vortexing, sonication, and warming steps as described above.

-

Continue this process of serial dilution and solubilization attempts until the chemical is fully dissolved or the desired concentration range is tested.

-

Documentation:

Thoroughly document all steps, including the weight of the chemical, volumes of solvents used, mechanical procedures applied, and visual observations of solubility at each concentration.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of a chemical compound.

A flowchart of the experimental workflow for determining chemical solubility.

This guide provides a foundational understanding of the solubility of this compound salt. For specific applications, it is always recommended to perform solubility tests with the exact solvents and concentrations required for your experimental setup.

References

- 1. AZOMETHIN-H MONOSODIUM SALT HYDRATE | 206752-32-1 [chemicalbook.com]

- 2. This compound salt hydrate | TargetMol [targetmol.com]

- 3. Cas 206752-32-1,AZOMETHIN-H MONOSODIUM SALT HYDRATE | lookchem [lookchem.com]

- 4. 206752-32-1|this compound salt, 95%| Ottokemi™ [ottokemi.com]

- 5. CAS 206752-32-1: this compound salt hydrate [cymitquimica.com]

- 6. Azomethine-H-monosodium salt hydrate [himedialabs.com]

- 7. This compound salt hydrate - CAS-Number 206752-32-1 - Order from Chemodex [chemodex.com]

- 8. AZOMETHINE H | 5941-07-1 [chemicalbook.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide on the Thermal Stability and Degradation of Azomethine-H Monosodium Salt

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the thermal stability and degradation of Azomethine-H monosodium salt based on available data. It is important to note that detailed experimental studies specifically characterizing the thermal analysis (TGA/DSC) of this compound are limited in publicly accessible literature. Therefore, this guide also incorporates generalized information from the analysis of structurally related compounds, such as azomethine and Schiff base dyes, to provide a prospective analytical framework.

Introduction

This compound salt, a dye primarily utilized in the colorimetric determination of boron, possesses a chemical structure that suggests a complex thermal degradation profile.[1][2] Understanding the thermal stability of this and similar compounds is crucial for determining appropriate storage conditions, ensuring its efficacy in analytical applications, and for the safety profiling of any potential pharmaceutical applications. This guide summarizes the known thermal properties of this compound salt and provides a framework for its thermal analysis based on established methodologies for related chemical classes.

Physicochemical Properties

This compound salt is a yellow to orange powder.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Synonyms | 4-Hydroxy-5-(2-hydroxybenzylideneamino)naphthalene-2,7-disulfonic acid monosodium salt | [3] |

| Molecular Formula | C₁₇H₁₂NNaO₈S₂·xH₂O | [1] |

| Molecular Weight | 445.40 g/mol (anhydrous basis) | [1] |

| Melting Point | >300 °C | [1][2] |

| Stability | Stable under normal conditions. | [3][4] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Sulfur oxides. | [3] |

Thermal Stability and Degradation Analysis

The hazardous decomposition products identified in safety data sheets, namely oxides of carbon, nitrogen, and sulfur, are consistent with the elemental composition of the molecule.[3] The degradation process is likely to be a multi-stage event, initiated by the cleavage of the weaker bonds within the structure at elevated temperatures.

Prospective Experimental Protocols for Thermal Analysis

For researchers intending to perform a detailed thermal analysis of this compound salt, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended. These protocols are based on standard methods for the analysis of organic dyes and pharmaceutical compounds.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of a material.

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound salt.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound salt into a clean, tared TGA pan (typically alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset temperature of decomposition (T_onset) from the TGA curve.

-

Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).

-

Quantify the percentage mass loss at each decomposition stage.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions.

Objective: To identify thermal transitions, such as melting and decomposition, and to quantify the enthalpy changes associated with these events.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound salt into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan should be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to 350 °C (or higher, depending on TGA results) at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Identify endothermic and exothermic peaks corresponding to thermal events.

-

Determine the peak temperatures and enthalpies (ΔH) of any observed transitions.

-

Visualizations

The following diagrams illustrate a generalized workflow for the thermal analysis of a chemical compound like this compound salt and a plausible, generalized degradation pathway based on its chemical structure.

References

Technical Guide to Azomethine-H Monosodium Salt: Purity, Assay, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Azomethine-H monosodium salt, focusing on its purity, assay methodologies, and its primary application in the colorimetric determination of boron. This document is intended to serve as a valuable resource for professionals in research, quality control, and analytical development.

Introduction to this compound Salt

This compound salt, also known by its IUPAC name 4-hydroxy-5-(salicylideneamino)-2,7-naphthalenedisulfonic acid monosodium salt, is a chemical reagent widely recognized for its utility in analytical chemistry.[1] Its most prominent application is in the sensitive and straightforward colorimetric determination of boron in various matrices, including soil, water, plant tissues, and other materials.[2] The compound forms a stable, colored complex with boron, allowing for spectrophotometric quantification.[3]

Purity and Physical Specifications

Commercial preparations of this compound salt typically have a purity of approximately 95%, as determined by High-Performance Liquid Chromatography (HPLC).[2][4][5][6] The compound is generally supplied as a yellow to orange powder.[2] Key specifications from various suppliers are summarized in the table below for easy comparison.

| Parameter | Specification | Reference |

| Assay (by HPLC) | ~95% or ≥95% | [2][4][5][6] |

| Appearance | Yellow to orange powder | [2] |

| Molecular Formula | C₁₇H₁₂NNaO₈S₂ · xH₂O | [2][6] |

| Molecular Weight | 445.40 g/mol (anhydrous basis) | [2][6] |

| Melting Point | >300 °C | [2] |

| Water Content (Karl Fischer) | Typically ≤ 8% | [2] |

| Ash Content | 10-30% | [2][6] |

| Solubility | Soluble in 1 M NaOH (49.00-51.00 mg/mL) | [5] |

| Maximum Absorption (λmax) | 340-344 nm | [5] |

Assay Methodologies

The purity of this compound salt is most commonly determined by HPLC. While supplier specifications consistently cite this method, detailed, publicly available protocols are scarce, suggesting that specific methodologies may be proprietary. Titration is also mentioned as a potential assay method for related sulfonated aromatic compounds.

High-Performance Liquid Chromatography (HPLC) Assay

Titration Assay

Information on a specific titrimetric method for the assay of this compound salt is not available in the surveyed literature.

Application: Colorimetric Determination of Boron

The most well-documented and significant application of this compound salt is the colorimetric determination of boron. The method is based on the reaction of boron with Azomethine-H in an aqueous solution at a controlled pH to form a yellow-orange complex, which is then quantified spectrophotometrically.[3]

Experimental Protocol for Boron Determination

This protocol is a composite of methodologies described in various scientific sources.[3]

1. Preparation of Reagents:

-

Azomethine-H Solution:

-

Dissolve 0.90 g of this compound salt and 2.0 g of ascorbic acid in 100 mL of deionized water.

-

Gentle heating in a water bath may be required to aid dissolution.

-

Cool the solution to room temperature. This reagent should be stored in a refrigerator and is typically stable for up to 48 hours.

-

-

Buffer-Masking Solution:

-

Dissolve 250 g of ammonium (B1175870) acetate (B1210297) in 400 mL of deionized water.

-

Add 25 g of EDTA disodium (B8443419) salt and 10 g of nitrilotriacetic acid disodium salt.

-

Slowly add 125 mL of glacial acetic acid and mix thoroughly. The typical pH of this buffer is around 5.2.[3]

-

-

Boron Stock Standard Solution (100 ppm):

-

Dissolve 0.5716 g of boric acid (H₃BO₃) in deionized water and dilute to 1 liter in a volumetric flask.

-

-

Boron Working Standard Solutions:

-

Prepare a series of working standards (e.g., 0.5, 1.0, 2.0, 4.0, and 6.0 ppm) by diluting the boron stock standard solution with deionized water.

-

2. Sample Preparation:

-

The preparation method will vary depending on the sample matrix (e.g., water, soil extract, digested plant tissue). For aqueous samples, filtration may be sufficient. For solid samples, an appropriate extraction or digestion procedure must be followed.

3. Color Development and Measurement:

-

Pipette a known volume (e.g., 3 mL) of the sample or standard solution into a test tube.

-

Add 1 mL of the Buffer-Masking Solution and mix well.

-

Add 1 mL of the Azomethine-H Solution and mix thoroughly.

-

Allow the solution to stand at room temperature for a specified time (typically 40-60 minutes) for full color development.[3]

-

Measure the absorbance of the solution using a spectrophotometer at a wavelength between 410 nm and 420 nm, using a reagent blank to zero the instrument.[3][7][8]

4. Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the working standard solutions against their corresponding boron concentrations.

-

Determine the concentration of boron in the sample by comparing its absorbance to the calibration curve.

Conclusion

This compound salt is a crucial reagent for the quantification of boron, with a well-established and reliable colorimetric method. While the purity of the reagent itself is typically high, detailed public information on its specific HPLC and titrimetric assay protocols is limited. The provided information on its physical properties and the detailed protocol for boron determination will aid researchers, scientists, and drug development professionals in the effective use and quality assessment of this important analytical compound.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. 206752-32-1|this compound salt, 95%| Ottokemi™ [ottokemi.com]

- 3. Suvchem - Manufacturer and Exporter of AZOMETHINE H MONOSODIUM SALT HYDRATE [suvchemlaboratorychemicals.com]

- 4. This compound salt hydrate | TargetMol [targetmol.com]

- 5. Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. CAS 206752-32-1: this compound salt hydrate [cymitquimica.com]

- 8. Azomethine-H 95 206752-32-1 [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for Boron Determination in Soil Extracts using the Azomethine-H Method

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for the determination of boron in soil extracts using the Azomethine-H method. This colorimetric technique is widely recognized for its rapidity, reliability, and suitability for laboratories without access to Inductively Coupled Plasma (ICP) spectrometry.[1]

Principle

The Azomethine-H method is a colorimetric technique for determining boron concentrations in aqueous solutions.[2] In this method, boron reacts with Azomethine-H in a buffered aqueous medium to form a yellow-colored complex.[2][3] The intensity of the color, which is directly proportional to the boron concentration, is measured spectrophotometrically at a wavelength of 420 nm.[1][2] The reaction is stable at a pH of approximately 5.1.[2] This method is noted for its sensitivity and high selectivity for boron.[3]

The reaction involves the formation of a 1:2 complex between boron and Azomethine-H.[4] The use of a buffer-masking solution helps to control the pH and chelate interfering metal ions.[1]

Application

This method is applicable for the determination of water-soluble boron in soil extracts, which is a key indicator of boron availability to plants.[2][5] It can also be adapted for the analysis of boron in plant tissues, compost, manures, and water samples.[6][7] The typical range of available water-soluble boron in soils is 0.03 to 12 mg kg-1.[2]

Interferences

Several ions can interfere with the color development in the Azomethine-H method. The inclusion of EDTA (ethylenediaminetetraacetic acid) in the buffer-masking solution helps to chelate many of these interfering cations.[1][2]

Known interfering ions include:

-

Fluoride

-

Aluminum

-

Ferric iron

-

Cupric copper[7]

Thioglycolic acid can be used to suppress interference from iron, which can be particularly important for boron-deficient soils.[8] If the soil extract is yellow, activated charcoal can be used during the filtration step to decolorize it, though this may introduce a negative error due to boron adsorption.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the Azomethine-H method.

Table 1: Reagent Composition

| Reagent | Component | Concentration/Amount | Solvent |

| Extracting Solution (0.01M CaCl2) | Calcium chloride dihydrate (CaCl2·2H2O) | 1.5 g/L | Deionized water |

| Buffer-Masking Solution | Ammonium (B1175870) acetate (B1210297) | 250 g | 400 mL Deionized water |

| EDTA disodium (B8443419) salt | 15 g | ||

| Glacial acetic acid | 125 mL | ||

| Azomethine-H Reagent | Azomethine-H | 0.45 g | 100 mL 1% L-ascorbic acid |

| Boron Stock Solution (1000 mg/L) | Boric acid (H3BO3) | 5.716 g/L | Deionized water |

| Boron Working Stock (20 mg/L) | 1000 mg/L Boron Stock | 20 mL/L | Deionized water |

Data compiled from multiple sources.[1][2]

Table 2: Experimental Parameters

| Parameter | Value | Notes |

| Wavelength of Absorbance | 420 nm | [1][2] |

| Reaction Time (Color Development) | 30 minutes | [1] |

| pH of Reaction | ~5.1 | [2] |

| Sample to Reagent Ratio | 1 mL extract : 2 mL buffer : 2 mL Azomethine-H | [1] |

| Azomethine-H Reagent Stability | Prepare fresh weekly and store refrigerated | [1][2] |

Experimental Protocols

Reagent Preparation

Important Note: Use low-boron glassware or plasticware for all preparations to avoid contamination.[1]

-

Extracting Solution (0.01 M CaCl2): Dissolve 1.5 g of CaCl2·2H2O in approximately 600 mL of deionized water in a 1 L volumetric flask. Bring to volume with deionized water and mix thoroughly.[1]

-

Buffer-Masking Solution: In a 1 L plastic beaker, dissolve 250 g of ammonium acetate and 15 g of ethylenedinitrilo-tetracetic acid disodium salt (EDTA-Na2) in 400 mL of deionized water. Slowly add 125 mL of glacial acetic acid and mix thoroughly.[1]

-

Azomethine-H Reagent: Dissolve 0.45 g of Azomethine-H in 100 mL of a 1% L-ascorbic acid solution. This reagent should be prepared fresh each week and stored in a refrigerator when not in use.[1][2]

-

Boron Stock Solution (1000 mg/L): Weigh 5.716 g of boric acid (H3BO3) into a 1 L volumetric flask and dilute to volume with deionized water.[1]

-

Boron Working Stock Solution (20 mg/L): Pipette 20 mL of the 1000 mg/L boron stock solution into a 1 L volumetric flask and bring to volume with deionized water.[1]

-

Boron Working Standards: Prepare a series of working standards by diluting 0, 1, 2, 4, and 5 mL of the 20 mg/L boron stock solution into separate 100 mL volumetric flasks and bringing to volume with deionized water. This will yield standards of 0, 0.2, 0.4, 0.8, and 1.0 mg/L Boron.[1]

Soil Sample Extraction (Hot Water Extraction)

-

Weigh 20 g of air-dried soil into a 250 mL flask.

-

Add 40 mL of the 0.01 M CaCl2 extracting solution.

-

Attach a reflux condenser to the flask and heat for 5 minutes.[2]

-

Cool the suspension and filter through a Whatman No. 42 filter paper into a plastic bottle.[2][9]

-

If the filtrate is yellow, refilter with a small amount of activated charcoal in the filter paper cone.[1]

-

Prepare a blank by following the same procedure without a soil sample.[9]

Color Development and Measurement

-

Pipette a 1 mL aliquot of the soil extract into a plastic tube or a small plastic beaker.[1]

-

Add 2 mL of the Buffer-masking solution and mix thoroughly by swirling.[1]

-

Add 2 mL of the Azomethine-H solution and mix the contents thoroughly.[1]

-

Allow the mixture to stand for 30 minutes for color development.[1]

-

Measure the absorbance of the solution at a wavelength of 420 nm using a spectrophotometer.[1]

-

Prepare a standard curve by treating 1 mL of each of the working standards in the same manner as the soil extracts.[1]

-

Determine the boron concentration in the soil extracts by comparing their absorbance to the standard curve.[1]

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for boron determination in soil extracts using the Azomethine-H method.

Logical Relationship of Method Components

Caption: Logical relationships between sample components, reagents, and analytical steps.

References

- 1. udel.edu [udel.edu]

- 2. researchjournal.co.in [researchjournal.co.in]

- 3. cdn.hach.com [cdn.hach.com]

- 4. The Discussion on Reaction Mechanism of Determining Boron with Azomethine-H [yskw.ac.cn]

- 5. FAO Knowledge Repository [openknowledge.fao.org]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. aesl.ces.uga.edu [aesl.ces.uga.edu]

Protocol for Boron Analysis in Plant Tissue using Azomethine-H

Application Note

This document provides a detailed protocol for the quantitative determination of boron in plant tissue samples using the Azomethine-H spectrophotometric method. This colorimetric assay is a widely used, sensitive, and rapid method suitable for routine analysis in research and quality control settings. The protocol covers sample preparation by dry ashing, reagent preparation, and the final colorimetric determination of boron concentration.

Introduction

Boron is an essential micronutrient for plant growth and development, playing a crucial role in cell wall structure, membrane function, and reproductive processes. Monitoring boron levels in plant tissues is vital for diagnosing deficiencies or toxicities, thereby optimizing crop yield and quality. The Azomethine-H method offers a reliable and cost-effective alternative to more complex analytical techniques like inductively coupled plasma (ICP) spectrometry.[1][2] The principle of the method is the reaction of boron with Azomethine-H in an aqueous solution to form a colored complex, the absorbance of which is measured spectrophotometrically at a specific wavelength.[3] The intensity of the color is directly proportional to the boron concentration in the sample. This method is noted for its simplicity, speed, and reduced reliance on hazardous reagents like concentrated acids.[4]

Key Experimental Parameters

A summary of the key quantitative parameters for the Azomethine-H method for boron analysis in plant tissue is presented in Table 1. This includes data from the analysis of a standard reference material, demonstrating the accuracy and precision of the method.

| Parameter | Value | Reference |

| Standard Reference Material | NBS Orchard Leaf No. 1571 | [5][6] |

| Certified Boron Value | 33 ± 3 ppm | [5][6] |

| Measured Boron Value | 31 - 32 ppm | [5][7] |

| Coefficient of Variation (CV) | 2.2 - 3.2% | [5][7] |

| Wavelength of Max. Absorbance | 410 - 430 nm | [3][8] |

| Optimal pH for Reaction | ~5.2 | |

| Color Development Time | 40 - 60 minutes | [8] |

| Linearity Range | Up to 3 ppm Boron | |

| Limit of Detection | ~0.05 ppm |

Experimental Protocol

The following protocol details the step-by-step procedure for determining boron concentration in plant tissue.

Reagents and Materials

-

Azomethine-H Solution: Dissolve 0.90 g of Azomethine-H and 2.0 g of ascorbic acid in approximately 50 mL of deionized water in a 100 mL volumetric flask. Gently heat in a water bath to dissolve, then cool to room temperature and dilute to the mark with deionized water. Store in a refrigerator for up to 48 hours.[8]

-

Buffer-Masking Agent: In a 1 L beaker, dissolve 250 g of ammonium (B1175870) acetate, 25 g of EDTA tetrasodium (B8768297) salt, and 10 g of nitrilotriacetic acid disodium (B8443419) salt in 400 mL of deionized water. Slowly add 125 mL of glacial acetic acid and mix well.[8]

-

Boron Stock Solution (1000 ppm): Dissolve 5.716 g of boric acid (H₃BO₃) in deionized water and dilute to 1 L in a volumetric flask.

-

Boron Working Standards: Prepare a series of working standards (e.g., 0, 1, 2, 4, 5 ppm) by diluting the 1000 ppm stock solution.

-

0.36 N Sulfuric Acid (H₂SO₄): Prepare by diluting concentrated sulfuric acid.

-

Porcelain Crucibles

-

Muffle Furnace

-

Spectrophotometer

-

Polystyrene test tubes

-

Whatman #42 filter paper or equivalent

Sample Preparation: Dry Ashing

-

Weigh approximately 0.5 - 1.0 g of dried and ground plant tissue into a porcelain crucible.

-

Place the crucible in a muffle furnace and ash the sample at 500-600°C for 4-6 hours, or until a white or gray ash is obtained.[5][7]

-

Allow the crucibles to cool completely.

-

To the ash, add 10 mL of 0.36 N H₂SO₄ and allow it to stand for 1 hour at room temperature to dissolve the ash.[5]

-

Filter the extract through Whatman #42 filter paper into a clean polystyrene tube.

Colorimetric Determination

-

Pipette a 3 mL aliquot of the filtered plant extract into a polystyrene test tube.

-

Add 1 mL of the Buffer-Masking Agent and mix thoroughly.[8]

-

Add 1 mL of the Azomethine-H solution and mix well.[8]

-

Allow the solution to stand for 1 hour for full color development.[8]

-

Measure the absorbance of the solution at 430 nm using a spectrophotometer, with a reagent blank (containing the extraction solution instead of the sample extract) to zero the instrument.[8]

Calibration Curve

-

Prepare a series of boron standards (e.g., 0, 1, 2, 3, 4, 5 ppm).

-

Treat 3 mL of each standard solution in the same manner as the sample extracts (add buffer and Azomethine-H solution).

-

Measure the absorbance of each standard.

-

Plot a calibration curve of absorbance versus boron concentration.

-

Determine the boron concentration in the plant samples by comparing their absorbance to the calibration curve.

A sample calibration curve for boron analysis using the Azomethine-H method is presented in Table 2.

| Boron Concentration (ppm) | Absorbance at 430 nm |

| 0.0 | 0.000 |

| 1.0 | 0.215 |

| 2.0 | 0.430 |

| 3.0 | 0.645 |

| 4.0 | 0.860 |

| 5.0 | 1.075 |

Note: This is example data; a new calibration curve must be generated for each set of analyses.

Workflow Diagram

The following diagram illustrates the experimental workflow for the analysis of boron in plant tissue using the Azomethine-H method.

Caption: Experimental workflow for boron analysis.

Logical Relationship of the Assay

The logical relationship of the key steps in the Azomethine-H assay is depicted below, from sample preparation to the final determination of boron concentration.

Caption: Logical flow of the Azomethine-H assay.

References

- 1. udel.edu [udel.edu]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. lajans.com.ng [lajans.com.ng]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Boron determination in plant tissue by the azomethine H method | Semantic Scholar [semanticscholar.org]

- 7. scribd.com [scribd.com]

- 8. aesl.ces.uga.edu [aesl.ces.uga.edu]

Application Note: Spectrophotometric Determination of Boron in Water with Azomethine-H

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron is a micronutrient essential for plant growth, but it can be toxic at higher concentrations.[1] Its levels in irrigation and drinking water are therefore of significant interest.[2] The spectrophotometric method using Azomethine-H is a widely adopted, simple, rapid, and sensitive technique for the determination of boron in aqueous samples. This method is advantageous as it does not require the use of concentrated acids, making it safer and more suitable for routine analysis.[3][4] This application note provides a detailed protocol for the determination of boron in water samples using Azomethine-H.

Principle

The method is based on the reaction of boric acid with Azomethine-H in a buffered aqueous solution to form a stable, yellow-colored complex.[2] Azomethine-H is formed in situ from the condensation of H-acid (8-amino-1-naphthol-3,6-disulfonic acid) and salicylaldehyde.[5] The intensity of the color produced is directly proportional to the boron concentration and is measured spectrophotometrically at a wavelength of approximately 410-420 nm.[4][5] The reaction is carried out at a controlled pH, typically around 5.1-5.24.[4]

Reagents and Equipment

Reagents

-

Azomethine-H Solution:

-

Buffer-Masking Solution:

-

Dissolve 250 g of ammonium (B1175870) acetate, 15 g of ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt, and 10 g of nitrilotriacetic acid disodium salt in 400 mL of deionized water.[6]

-

Slowly add 125 mL of glacial acetic acid and mix well.[6]

-

-

Boron Stock Solution (1000 mg/L):

-

Dissolve 5.716 g of boric acid (H₃BO₃) in 1000 mL of deionized water.[7]

-

-

Boron Working Standards:

-

Prepare a series of standards by diluting the boron stock solution with deionized water to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1.0, 2.0, 3.0 mg/L).

-

Equipment

-

Spectrophotometer (visible range)

-

pH meter

-

Volumetric flasks and pipettes

-

Plastic or low-boron glassware to avoid contamination[7]

-

Vortex mixer

Experimental Protocol

-

Sample Preparation:

-

Collect water samples in clean plastic bottles.[4]

-

If necessary, filter the samples to remove any particulate matter.

-

-

Color Development:

-

Pipette 5.0 mL of the water sample (or standard) into a clean plastic test tube.[4]

-

Add 4.0 mL of the buffer-masking solution and mix thoroughly.[4]

-

Add 2.0 mL of the Azomethine-H solution and mix immediately using a vortex mixer for about 10 seconds.[4]

-

Allow the solution to stand for a defined period (typically 40-120 minutes) for full color development.[4]

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to a wavelength of 415 nm.

-

Use a reagent blank (deionized water treated with the same reagents) to zero the instrument.

-

Measure the absorbance of the standards and samples.

-

-

Calibration Curve:

-

Plot the absorbance of the standards against their corresponding boron concentrations.

-

Determine the concentration of boron in the samples by interpolating their absorbance values on the calibration curve.

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 410 - 420 nm | [4][5] |

| Optimal pH | 5.1 - 5.24 | [4] |

| Reaction Time for Full Color Development | 40 - 120 minutes | [4] |

| Linearity Range | Up to 3.0 mg/L | |

| Limit of Detection (LOD) | 0.02 - 0.0514 mg/L | [4] |

| Molar Absorptivity | 8300 L mol⁻¹ cm⁻¹ |

Interferences

The use of a buffer-masking solution containing EDTA helps to eliminate interference from common metal ions.[7] Thioglycolic acid can also be used to suppress interference from iron.[8] High levels of chloride and phenol (B47542) may interfere with the analysis.[4]

Visualizations

Caption: Experimental workflow for the spectrophotometric determination of boron.

Caption: Chemical reaction pathway for boron determination with Azomethine-H.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.hach.com [cdn.hach.com]

- 3. tandfonline.com [tandfonline.com]

- 4. lajans.com.ng [lajans.com.ng]

- 5. Automated preparation of Azomethine-H and the subsequent determination of boron in fertilizer process and water effluent streams with sequential injection analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. aesl.ces.uga.edu [aesl.ces.uga.edu]

- 7. udel.edu [udel.edu]

- 8. tandfonline.com [tandfonline.com]

Application Note: Automated Azomethine-H Method for Boron Analysis in Fertilizers

Audience: Researchers, scientists, and drug development professionals.

Principle and Application

Boron is an essential micronutrient vital for the growth and development of plants, playing a key role in cell wall structure, cell division, and reproductive processes.[1] Consequently, its concentration in fertilizers is a critical quality parameter. The Azomethine-H method is a widely used spectrophotometric technique for determining boron levels.[2] It relies on the reaction between borate (B1201080) ions and the Azomethine-H reagent in a buffered aqueous solution to form a yellow-colored complex.[1][3] The intensity of the color, measured at approximately 420 nm, is directly proportional to the boron concentration.[4][5]

This application note details an automated protocol using Sequential Injection Analysis (SIA) or Flow Injection Analysis (FIA) for the determination of boron in fertilizer samples. Automation offers significant advantages over manual methods, including increased sample throughput, improved precision, and reduced reagent consumption.[4] The system automates the in-situ preparation of the Azomethine-H reagent and the subsequent colorimetric measurement, making it ideal for routine quality control in industrial settings.[4][5][6]

Experimental Workflow Diagram

The automated analysis process involves the precise mixing of the sample with a buffer and masking agent, followed by the introduction of the Azomethine-H reagent. The mixture then travels through a reaction coil to allow for color development before measurement.

Caption: Automated analysis workflow for boron determination.

Reagents and Standards

Note: Use analytical grade reagents and deionized water for all preparations. As boron can leach from glassware, store all solutions in clean polyethylene (B3416737) or polypropylene (B1209903) bottles.[7]

-

Azomethine-H Solution:

-

Weigh 0.90 g of Azomethine-H and place it into a 100 mL volumetric flask containing approximately 50 mL of deionized water.[8]

-

Add 2.0 g of ascorbic acid.[8]

-

Dissolve the components by gently heating in a water bath, then allow the solution to cool to room temperature.[8]

-

Dilute to the 100 mL mark with deionized water and mix thoroughly.[8]

-

This reagent should be stored refrigerated and is stable for up to 48 hours.[8]

-

-

Buffer-Masking Agent (pH ~5.2):

-

In a 1-liter beaker, dissolve 250 g of ammonium (B1175870) acetate (B1210297) in 400 mL of deionized water.[8]

-

Add 25 g of EDTA tetrasodium (B8768297) salt and 10 g of nitrilotriacetic acid disodium (B8443419) salt.[8] The EDTA serves to mask potential interference from metal ions.[6]

-

Slowly add 125 mL of glacial acetic acid and mix well.[8]

-

Adjust the final pH to 5.2 if necessary.

-

-

Stock Boron Standard (1000 ppm B):

-

Use a certified, NIST-traceable 1000 ppm boron standard solution or prepare by dissolving 0.5716 g of anhydrous boric acid (H₃BO₃) in 1.0 L of deionized water.[8]

-

-

Working Calibration Standards (e.g., 0.5 - 10.0 ppm B):

-

Prepare a series of working standards by performing serial dilutions of the 1000 ppm stock solution with deionized water.[8]

-

Experimental Protocols

4.1 Sample Preparation: Fertilizer Extraction

-

Accurately weigh a representative amount of the fertilizer sample (e.g., 1.0 g).

-

Dissolve the sample in a known volume of deionized water (e.g., 100 mL). Gentle heating or sonication may be required for complete dissolution. For less soluble fertilizers, a dilute acid extraction may be necessary.

-

Filter the solution using Whatman #42 paper or an equivalent to remove any particulate matter.[8]

-

Dilute the filtered extract as needed to ensure the boron concentration falls within the linear range of the calibration curve.

4.2 Automated Analysis Procedure (SIA/FIA)

-

System Setup: Configure the automated analyzer according to the manufacturer's instructions. Prime the pump and lines with the respective reagents.

-

Calibration: Run the series of working boron standards, from lowest to highest concentration, to generate a calibration curve.

-

Sample Analysis: Introduce the prepared fertilizer extracts into the autosampler.

-

Operational Cycle: The system will automatically perform the following sequence for each sample:

-

A precise volume of the sample is aspirated and injected into the carrier stream.

-

The sample is merged with the Buffer-Masking Agent.

-

The Azomethine-H reagent is added to the stream.

-

The mixture passes through a reaction coil with a specific residence time (e.g., 40 minutes) to allow for full color development.[3]

-

The absorbance of the resulting yellow complex is measured in a flow-through spectrophotometer at approximately 420 nm.[4][6]

-

-

Calculation: The boron concentration in the original fertilizer sample is calculated by the system software based on the calibration curve, taking into account all dilution factors.

Performance Characteristics

The automated Azomethine-H method provides reliable and reproducible results. Key performance metrics from various studies are summarized below.

Table 1: Method Performance Parameters

| Parameter | Value | Source(s) |

|---|---|---|

| Wavelength (λmax) | 414 - 420 nm | [3][4][6] |

| Linear Range | Up to 100 mg/L (ppm) | [4][5][6] |

| Detection Limit (LOD) | 0.05 - 0.61 mg/L (ppm) | [4][5] |

| Quantification Limit (LOQ) | 0.08 - 0.16 mg/L (ppm) | [9][10] |

| Relative Standard Deviation (RSD) | < 1.6% | [4][5][6] |

| Sample Throughput | 20 - 30 samples/hour | [4] |

| Recovery | 96 - 101% | |

Table 2: Management of Common Interferences The use of a buffer and masking agent is crucial for eliminating interference from other ions commonly present in fertilizer matrices.

| Interfering Ion | Masking Agent / Method | Source(s) |

| Iron (Fe²⁺, Fe³⁺) | EDTA, Thioglycolic Acid | [3][6][11] |

| Copper (Cu²⁺) | EDTA | [6][12] |

| Aluminum (Al³⁺) | EDTA | [6][12] |

| Manganese (Mn²⁺), Zinc (Zn²⁺) | Tolerated at high levels with EDTA | [3] |

| Phosphate (PO₄³⁻) | Tolerated at high levels | [3] |

| Fluoride (F⁻) | Can interfere at high concentrations | [12] |

Conclusion

The automated Azomethine-H method is a simple, fast, and sensitive approach for the routine determination of boron in fertilizer samples.[2] The automation of reagent handling and measurement steps significantly improves precision and sample throughput compared to manual procedures. The inclusion of a robust buffer-masking agent effectively mitigates common ionic interferences, ensuring accurate and reliable results for quality assurance in the fertilizer industry.

References

- 1. tribioscience.com [tribioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. images.hach.com [images.hach.com]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. Automated preparation of Azomethine-H and the subsequent determination of boron in fertilizer process and water effluent streams with sequential injection analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aesl.ces.uga.edu [aesl.ces.uga.edu]

- 9. lajans.com.ng [lajans.com.ng]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

Application Note: Flow Injection Analysis of Boron Using Azomethine-H

Introduction

Boron is an essential micronutrient for plants and animals, but it can be toxic at elevated concentrations.[1] Consequently, the rapid and accurate determination of boron levels in various samples, including water, soil extracts, and industrial process streams, is of significant importance. The Azomethine-H method is a widely used spectrophotometric technique for boron determination due to its simplicity, sensitivity, and speed.[1] This application note details a robust flow injection analysis (FIA) method for the determination of boron utilizing the Azomethine-H reaction, offering high sample throughput and automation capabilities.

The principle of the method is based on the reaction of borate (B1201080) ions with Azomethine-H in a buffered medium to form a yellow-colored complex.[2][3] The intensity of the color, which is directly proportional to the boron concentration, is measured spectrophotometrically at approximately 415-430 nm.[2][4] The use of a flow injection system automates the sample handling, reagent mixing, and detection steps, leading to improved reproducibility and reduced analysis time.

Quantitative Data Summary

The performance of the FIA-Azomethine-H method for boron determination is summarized in the tables below. These values represent typical performance characteristics and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Performance Characteristics

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 1 - 5 µg/L | [5] |

| Linear Range | 0.05 - 10 mg/L | [2][5] |

| Sample Throughput | 15 - 30 samples/hour | [5][6] |

| Relative Standard Deviation (RSD) | < 5% at 10-200 µg/L | |

| Wavelength of Maximum Absorbance | 415 - 430 nm | [2][4] |

Table 2: Common Interferences and Mitigation

| Interfering Ion | Tolerance Level | Mitigation Strategy | Reference |

| Aluminum (Al³⁺) | - | Addition of EDTA | [6] |

| Copper (Cu²⁺) | - | Addition of EDTA | [6] |

| Iron (Fe³⁺) | 25 mg/L | Addition of EDTA | [3][6] |

| Zinc (Zn²⁺) | 1000 mg/L | Generally low interference | [3] |

| Molybdate (MoO₄²⁻) | - | - | [2] |

Experimental Protocols

Reagent Preparation

a. Azomethine-H Reagent:

-

Dissolve 0.90 g of Azomethine-H and 2.0 g of ascorbic acid in approximately 50 mL of deionized water in a 100 mL volumetric flask.[4]

-

Gently heat the solution in a water bath to aid dissolution.

-

After cooling to room temperature, dilute to the mark with deionized water and mix thoroughly.[4]

-

If the solution appears turbid, gently reheat until it becomes clear.[2]

-

Store the reagent in a dark, refrigerated container (4°C). The solution is typically stable for up to one month.[2]

b. Buffer and Masking Solution:

-

Dissolve 400 g of ammonium (B1175870) acetate (B1210297) in 500 mL of deionized water.

-

Add 200 mL of glacial acetic acid and 11.2 g of Ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt.[2]

-

Mix until all components are dissolved and then dilute to 1 L with deionized water. This solution serves to maintain the optimal pH for the reaction and to mask potential interfering metal ions.

c. Boron Stock Solution (1000 mg/L):

-

Dissolve 0.5716 g of anhydrous boric acid (H₃BO₃) in 1.0 L of deionized water. Store in a polyethylene (B3416737) bottle.

d. Boron Standard Solutions:

-

Prepare a series of working standard solutions by appropriate dilution of the 1000 mg/L boron stock solution with deionized water. The concentration range should encompass the expected sample concentrations.

Flow Injection Analysis (FIA) System Setup

A schematic of a typical single-channel FIA system for boron analysis is presented below. The system consists of a peristaltic pump, an injection valve, a reaction coil, and a spectrophotometric detector equipped with a flow-through cell.

Figure 1. A schematic workflow for the FIA of boron using Azomethine-H.

Operating Procedure

-

System Startup: Turn on the spectrophotometer and allow it to warm up. Start the peristaltic pump and allow the carrier and reagent streams to flow through the system until a stable baseline is achieved.

-

Calibration: Inject a series of boron standard solutions in ascending order of concentration into the FIA system. Record the peak absorbance for each standard. Construct a calibration curve by plotting the peak absorbance versus the boron concentration.

-

Sample Analysis: Inject the prepared sample solutions into the FIA system. The sample is mixed with the Azomethine-H reagent and the buffer solution in the reaction coil.

-

Detection: The colored complex formed is passed through the flow cell of the spectrophotometer, and the absorbance is measured at the pre-determined wavelength (typically 420 nm).[6]

-

Data Processing: The boron concentration in the samples is determined by comparing their peak absorbances to the calibration curve.

-

System Shutdown: After analysis, flush the entire system with deionized water to prevent clogging and reagent crystallization.

Logical Relationship of the Analytical Process

The following diagram illustrates the logical steps involved in the determination of boron using the FIA-Azomethine-H method.

Figure 2. Logical flow of the boron analysis process.

Conclusion

The flow injection analysis method using Azomethine-H provides a reliable, rapid, and sensitive means for the determination of boron in a variety of sample matrices. The automation of the process enhances reproducibility and sample throughput, making it an ideal technique for routine analysis in research and quality control laboratories. The use of EDTA in the buffer solution effectively mitigates interferences from common metal ions. Careful preparation of reagents and standards, along with proper system maintenance, is crucial for obtaining accurate and precise results.

References

Application Note: Determination of Hot Water-Extractable Boron in Soil using the Azomethine-H Method

This application note provides a detailed protocol for the quantification of available boron in soil samples. The methodology involves the extraction of boron from soil using hot water, followed by colorimetric determination using the Azomethine-H reagent. This method is widely adopted for its reliability and suitability for routine soil analysis.[1][2]

Principle